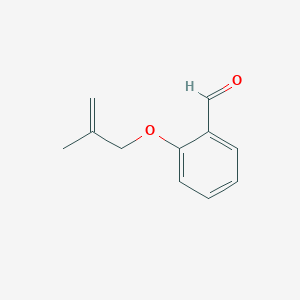
2-(2,5-Dimethylphenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of (2,5-dimethylphenyl)(phenyl)methanol involves the reduction of (2,5-dimethylphenyl)(phenyl)methanone with sodium borohydride (NaBH4) in absolute ethanol. The reaction mixture is heated to 45 °C for 4 hours, then 60 °C for an additional hour .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenyl)ethanol consists of a phenyl ring substituted with two methyl groups and an ethanol group . The molecular formula is C10H14O .
Scientific Research Applications
Crystal Structure and Molecular Complexes
- A study by Toda et al. (1983) on 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol revealed a hydrogen-bonded adduct with layer-type architecture. This structure is useful for forming isostructural molecular complexes with different alcohols (Toda, Tanaka, & Mak, 1983).
Kinetic Resolution and Catalysis
- Larionov et al. (2012) demonstrated the utility of 2-(2,5-dimethylphenyl)ethanol in the kinetic resolution of secondary alcohols. The study used computational methods to predict enantioselectivity in esterification reactions, highlighting the compound's relevance in asymmetric synthesis [(Larionov, Mahesh, Spivey, Wei, & Zipse, 2012)](https://consensus.app/papers/prediction-selectivity-resolution-alcohols-catalyzed-larionov/198a44800d535c1a8302cf6073c077b2/?utm_source=chatgpt).
Synthesis of Chiral Alcohol
- Pavoković et al. (2017) explored the bioreduction of 1-(3,4-dimethylphenyl)ethanone to chiral alcohol 1-(3,4-dimethylphenyl)ethanol using various vegetable roots. This study demonstrates the compound's potential in producing optically active alcohols through environmentally friendly methods (Pavoković, Buđa, Andrašec, Roje, Cvjetko Bubalo, & Redovniković, 2017).
Photoprotection in Organic Synthesis
- Klan et al. (2000) introduced 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids. This highlights the role of dimethylphenyl derivatives in photochemical processes, offering a novel method for protecting and deprotecting functional groups in organic synthesis (Klan, Zabadal, & Heger, 2000).
Spectroscopic Properties
- The fluorescence and phosphorescence spectra of dimethylphenols, including this compound, were analyzed by Vert et al. (1987). This research contributes to understanding the photophysical properties of such compounds, which is crucial for applications in photochemistry and material sciences (Vert, Medina Casamayor, Torrent, & Mansanet, 1987).
Biofuel Development
- Qian et al. (2015) discussed 2,5-Dimethylfuran, a derivative of dimethylphenyl ethanol, as a promising biofuel. This research highlights the potential of dimethylphenyl derivatives in addressing global fossil fuel shortages and air pollution problems (Qian, Zhu, Wang, & Lu, 2015).
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCAJWXGQKFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289590 | |
| Record name | 2-(2,5-dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-51-6 | |
| Record name | 6972-51-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLPHENETHYL ALCOHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)













